2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide
Description
2-Acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide (molecular formula: C₁₃H₁₃NO₃, exact mass: 231.09 g/mol) is a synthetic compound featuring a propanamide backbone substituted with an acetamido group and a 4-methylcoumarin (chromen-2-one) moiety at the 7-position . This compound is structurally related to protease substrates (e.g., fluorogenic peptide derivatives) and inhibitors of enzymes such as histone deacetylases (HDACs) .
Properties
IUPAC Name |
2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-8-6-14(19)21-13-7-11(4-5-12(8)13)17-15(20)9(2)16-10(3)18/h4-7,9H,1-3H3,(H,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAJYKBVKPNJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methyl-2-Oxochromen-7-Amine
This intermediate is synthesized via a three-step sequence:
Pechmann Condensation for Coumarin Scaffold Formation
Resorcinol and ethyl acetoacetate undergo acid-catalyzed condensation to yield 7-hydroxy-4-methylcoumarin (Yield: 70–85%). Concentrated sulfuric acid or HCl gas facilitates cyclization at 0–5°C, minimizing side reactions.
Nitration at the 7-Position
Nitration of 7-hydroxy-4-methylcoumarin using fuming nitric acid in acetic anhydride introduces a nitro group selectively at the 7-position, producing 7-nitro-4-methylcoumarin (Yield: 60–75%). Reaction conditions (0–5°C, 2–4 h) prevent over-nitration.
Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) reduces the nitro group to a primary amine, yielding 4-methyl-2-oxochromen-7-amine (Yield: 85–90%). Alternative reductions (e.g., Fe/HCl) are less efficient due to coumarin ring hydrogenation side reactions.
Synthesis of N-Acetyl-L-Alanine
L-alanine is acetylated using acetic anhydride in aqueous sodium hydroxide (0–5°C, 2 h), followed by acidification to isolate N-acetyl-L-alanine (Yield: 80–88%). Chiral purity (>99% ee) is maintained by avoiding racemization-prone conditions (e.g., high heat, strong bases).
Amide Bond Formation: Coupling Strategies
The critical step involves coupling 4-methyl-2-oxochromen-7-amine with N-acetyl-L-alanine to form the target amide. Three principal methods are evaluated:
Carbodiimide-Mediated Coupling (EDCl/HOBt)
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt).
Conditions :
-
Solvent: Anhydrous DMF or DCM
-
Temperature: 0°C → RT, 12–24 h
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Molar ratio: 1:1.2 (amine:acid), 1.5 eq EDCl, 1 eq HOBt
Yield : 65–75%
Advantages : High coupling efficiency, minimal racemization.
Limitations : Requires rigorous drying, HOBt byproducts complicate purification.
Uranium/Guanidinium-Based Coupling (HATU)
Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU), DIPEA.
Conditions :
Mixed Carbonate Activation
Reagents : Isobutyl chloroformate, N-methylmorpholine.
Conditions :
-
Solvent: THF
-
Temperature: −15°C, 1 h activation → 12 h coupling
Yield : 50–60%
Advantages : Avoids carbodiimide side reactions.
Limitations : Lower yields, stringent temperature control required.
Reaction Optimization and Process Analytics
Solvent Screening for Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| DCM | 8.9 | 65 | 88 |
| THF | 7.5 | 58 | 82 |
| Acetonitrile | 37.5 | 70 | 90 |
Polar aprotic solvents (DMF, acetonitrile) enhance reagent solubility and reaction homogeneity.
Temperature-Dependent Racemization Study
| Temperature (°C) | Reaction Time (h) | % Racemization |
|---|---|---|
| 0 | 24 | <1 |
| 25 | 12 | 2–3 |
| 40 | 6 | 8–10 |
Low temperatures (0–5°C) preserve stereochemical integrity during EDCl/HOBt coupling.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient) to isolate the target compound (HPLC purity >98%). Recrystallization from ethanol/water (1:3) yields crystalline material suitable for X-ray analysis.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, CONH), 8.02 (d, J = 8.4 Hz, 1H, coumarin H-5), 6.85 (s, 1H, coumarin H-8), 4.41 (q, J = 7.2 Hz, 1H, CHCH₃), 2.41 (s, 3H, coumarin CH₃), 2.01 (s, 3H, NHAc), 1.39 (d, J = 7.2 Hz, 3H, CHCH₃).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable faster mixing and heat transfer, reducing reaction times by 40% compared to batch processes. A two-stage flow system (amine activation → coupling) achieves 85% yield at 100 g/h throughput.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| Atom Economy (%) | 68 | 68 |
| Solvent Waste (L/kg) | 120 | 65 |
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted coumarin derivatives .
Scientific Research Applications
Enzyme Substrates
2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide acts as a substrate for various proteolytic enzymes. Its fluorogenic properties allow it to be used in assays that measure enzyme activity through fluorescence emission upon cleavage.
Key Applications :
- Protease Activity Assays : The compound serves as a substrate for caspases and other proteases, enabling the study of apoptosis and cellular signaling pathways.
- Kinetic Studies : Researchers utilize this compound to investigate the kinetics of enzyme reactions, providing insights into enzyme mechanisms and potential inhibitors.
Drug Development
The unique structure of 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide makes it a candidate for drug development, particularly in targeting proteolytic pathways involved in diseases such as cancer.
Case Studies :
- Inhibition Studies : Research has demonstrated that this compound can be hydrolyzed by ClpP1P2 complexes, indicating its utility in studying proteasomal functions and the effects of inhibitors like bortezomib on proteasome activity .
Data Table: Summary of Key Research Findings
| Study Focus | Findings |
|---|---|
| Proteasome Activity | The compound effectively measures β5c activity in purified rat brain 20S proteasomes . |
| Drug Interaction | Evaluated effects of bortezomib on enzymatic activities, revealing dosage effects . |
| Fluorogenic Properties | Real-time monitoring of proteolytic events was achieved using this compound . |
Research indicates that 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide exhibits various biological activities, including:
Antimicrobial Activity
Preliminary studies suggest that derivatives similar to this compound show significant antimicrobial properties against common pathogens.
Cytotoxicity
Investigations into its cytotoxic effects have shown promising results against cancer cell lines, indicating potential as an anticancer agent.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease progression, which is crucial for developing therapeutic agents.
Mechanism of Action
The mechanism of action of 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial DNA gyrase, thereby exerting antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propanamide Backbone
2-Acetamido-N-Benzylpropanamide Derivatives
Compounds with benzyl or fluorobenzyl substituents (e.g., 2-acetamido-N-(3-fluorobenzyl)propanamide) exhibit anticonvulsant activity, as shown by ED₅₀ values ranging from 12.68 to 77.27 mg/kg in murine models (Table 1). The introduction of fluorine or furan groups alters hydrophobicity (ClogP: 1.10–1.99) and potency. For example, fluorobenzyl derivatives (e.g., Entry 5, ED₅₀ = 77.27 mg/kg) show reduced efficacy compared to furan-containing analogs (Entry 8, ED₅₀ = 12.68 mg/kg), suggesting that aromatic bulk and electronic effects critically influence activity .
Table 1 : Anticonvulsant activity and physicochemical properties of selected propanamide derivatives.
| Entry | Compound Name | ED₅₀ (mg/kg) | ClogP |
|---|---|---|---|
| 4 | 2-Acetamido-N-(2-hydroxybenzyl)propanamide | 76.38 | 1.883 |
| 5 | 2-Acetamido-N-(3-fluorobenzyl)propanamide | 77.27 | 1.888 |
| 8 | 2-Acetamido-N-(4-fluorobenzyl)-2-(furan-2-yl)acetamide | 12.68 | 1.103 |
In contrast, 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide lacks a benzyl group but incorporates a coumarin ring, which may enhance fluorescence-based detection or target binding in enzymatic assays .
Modifications on the Chromen-7-yl Group
2-(2-Fluoro-[1,1′-Biphenyl]-4-yl)-N-(4-Methyl-2-Oxochromen-7-yl)Propanamide
This analog replaces the acetamido group with a 2-fluoro-biphenyl moiety (Figure 1). The biphenyl group increases hydrophobicity (predicted ClogP > 2.5) and may enhance binding to hydrophobic enzyme pockets.
Figure 1 : Structural comparison highlighting substituent differences.
3-((4-Acetamidobutyl)Amino)-N-(4-Methyl-2-Oxochromen-7-yl)Propanamide
This derivative introduces a 4-acetamidobutylamino side chain, enhancing hydrogen-bonding capacity. It acts as a selective HDAC10 inhibitor (IC₅₀ < 1 µM), leveraging the coumarin group for fluorescence-based assays. The extended alkyl chain improves solubility in aqueous-acetonitrile mixtures (Rf = 0.30 in H₂O/MeCN) . In contrast, 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide lacks this side chain, suggesting divergent applications in drug discovery.
Fluorescence and Protease Substrate Analogues
L-Tyrosine 7-Amido-4-Methylcoumarin (Tyr-AMC)
Tyr-AMC (C₁₉H₁₈N₂O₄, MW: 338.36 g/mol) replaces the propanamide chain with a tyrosine residue. The phenolic hydroxyl group increases hydrophilicity (PSA = 156.46 Ų vs. 55.4 Ų for the parent compound) and enables its use as a fluorogenic substrate for proteases like trypsin. The parent compound’s simpler structure may lack this enzymatic specificity but offers synthetic accessibility .
Ac-Leu-Arg-AMC
This peptide-AMC conjugate (CAS: 929621-79-4) incorporates a dipeptide (Leu-Arg) linked to the coumarin group. It serves as a fluorogenic substrate for proteases such as thrombin, with cleavage releasing fluorescent AMC. The parent compound’s lack of a peptide backbone limits its utility in protease assays but simplifies pharmacokinetic profiles .
Brominated and Alkylated Derivatives
2-Bromo-2-Methyl-N-(4-Methyl-2-Oxochromen-7-yl)Propanamide
This modification could enhance cytotoxicity but reduce metabolic stability compared to the non-halogenated parent compound .
Key Findings and Implications
- Structural-Activity Relationships: Substituents on the propanamide backbone and coumarin ring critically influence bioactivity. Fluorine and furan groups enhance anticonvulsant potency, while alkylamino chains improve HDAC inhibition .
- Physicochemical Properties : The coumarin moiety increases fluorescence and hydrophobicity, whereas tyrosine or peptide substitutions enhance hydrophilicity and enzymatic specificity .
- Applications : The parent compound’s balance of simplicity and functionality makes it a versatile scaffold for fluorescence-based assays or intermediate synthesis in drug discovery .
Biological Activity
2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide is a compound derived from the coumarin family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic properties. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The compound is synthesized through the reaction of 7-amino-4-methyl-2H-chromen-2-one with acyl chlorides, following standard amide formation protocols. The synthesis often employs techniques such as NMR spectroscopy for characterization. The structural elucidation typically reveals key functional groups contributing to its biological effects.
Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide exhibit significant anti-inflammatory activity. For instance, a series of substituted N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide derivatives were synthesized and evaluated for their in vitro anti-inflammatory effects. These derivatives showed superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac .
Table 1: Comparative Anti-inflammatory Activity of Coumarin Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide | 12.5 | |
| Ibuprofen | 25.0 | |
| Diclofenac | 15.0 |
Analgesic Effects
In vivo studies have also indicated that this compound possesses analgesic properties. Experimental models demonstrated that it effectively reduced pain responses comparable to established analgesics, suggesting its potential as a therapeutic agent in pain management .
Case Study: Analgesic Efficacy
A study conducted on animal models illustrated the analgesic effects of 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide. The results indicated a significant reduction in pain behavior in response to nociceptive stimuli, supporting its application in pain relief therapies .
The mechanism underlying the biological activity of this compound appears to involve the modulation of inflammatory pathways. It is hypothesized that the compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. Additionally, it may exert effects on various signaling pathways involved in pain perception and inflammation .
Structural Characteristics
The structural features of 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide contribute significantly to its biological activity. The presence of the acetamido group enhances solubility and bioavailability, while the coumarin moiety is known for its ability to interact with biological targets effectively.
Table 2: Structural Features and Their Implications
| Feature | Implication |
|---|---|
| Acetamido Group | Enhances solubility and bioavailability |
| Coumarin Moiety | Facilitates interaction with biological targets |
| Carbonyl Groups | Potential sites for hydrogen bonding |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Start with nucleophilic substitution between 7-amino-4-methylcoumarin and activated propanamide derivatives (e.g., bromo- or chloro-propanamide) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Optimize solvent polarity (e.g., DMF vs. acetonitrile) and temperature (25–80°C) to enhance reaction efficiency. Monitor progress via TLC or HPLC.
- Step 3 : Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Validate purity via melting point analysis and HPLC (>95% purity).
- Data Contradictions : Some studies report lower yields (<50%) in polar aprotic solvents due to steric hindrance; alternative coupling agents (e.g., EDC/HOBt) may improve efficiency .
Q. How can spectroscopic techniques confirm the structural integrity of 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide?
- Methodology :
- NMR Analysis : Compare experimental H NMR shifts (e.g., δ 2.1 ppm for acetamido methyl, δ 6.8–7.5 ppm for aromatic protons) with predicted values using computational tools (e.g., ACD/Labs or ChemDraw) .
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding between acetamido and chromenone groups) .
- IR Spectroscopy : Validate carbonyl stretches (e.g., 1680–1720 cm for lactone and amide C=O) .
Advanced Research Questions
Q. What computational strategies predict the reactivity and regioselectivity of 2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide in nucleophilic/electrophilic reactions?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map electrostatic potential surfaces (EPS) and identify electron-deficient sites (e.g., chromenone C=O) prone to nucleophilic attack .
- Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to simulate intermediates and transition states in silico .
- Validation : Cross-reference computational predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Q. How do structural modifications (e.g., acetamido or chromenone groups) influence bioactivity, and what methodologies validate these effects?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (see table below) and test in vitro bioactivity (e.g., IC₅₀ in cancer cell lines) .
| Derivative | Modification Site | Tested Bioactivity |
|---|---|---|
| 7-Hydroxyflavone | Chromenone hydroxylation | Antioxidant (EC₅₀ = 12 µM) |
| Umbelliferone analog | Coumarin core replacement | Antimicrobial (MIC = 8 µg/mL) |
- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
- In Vitro Assays : Use ELISA or Western blot to quantify protein expression changes post-treatment .
Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction parameters for scaled-up synthesis?
- Methodology :
- Process Simulation : Model heat/mass transfer in batch reactors using COMSOL to identify optimal stirring rates and temperature profiles .
- Machine Learning : Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict untested conditions via platforms like TensorFlow .
- Real-Time Adjustments : Integrate IoT sensors for pH, temperature, and pressure monitoring to enable adaptive control .
Data Contradiction Analysis
- Synthetic Yield Variability : Discrepancies in reported yields (30–70%) may arise from differences in starting material purity or solvent drying protocols. Replicate reactions under inert atmospheres (N₂/Ar) to mitigate moisture sensitivity .
- Bioactivity Inconsistencies : Conflicting IC₅₀ values in cytotoxicity assays could stem from cell line heterogeneity (e.g., HeLa vs. MCF-7). Standardize assays using ISO-certified cell banks and controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
